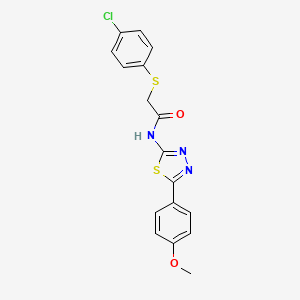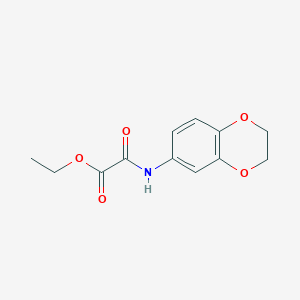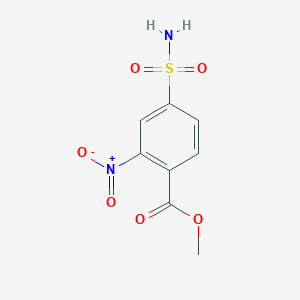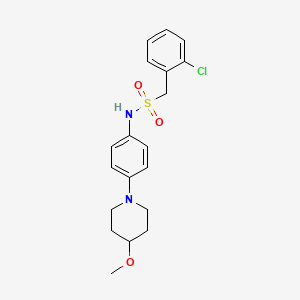
1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This compound was initially discovered as a result of a high-throughput screening program that was designed to identify novel compounds that could target the ubiquitin-proteasome system.
Applications De Recherche Scientifique
Research Applications and Findings
1. Antitumor Activity
One notable application of methanesulfonamide derivatives is in the investigation of their antitumor activity. A study conducted in the late 1970s on methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), highlighted its significant antitumor activity in animal tumor systems. The phase I clinical trial revealed moderate to severe leukopenia and mild thrombocytopenia as toxic effects, with antitumor activity detected in a patient with ovarian carcinoma. This research suggests the compound's potential in cancer treatment, prompting further phase II studies to explore its efficacy and toxicity levels in a clinical setting Von Hoff Dd et al., 1978.
2. Environmental Contaminant Monitoring
Another research focus is on the environmental presence and bioaccumulation of organochlorine compounds, such as those structurally related to 1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide. Studies have been conducted to measure concentrations of persistent organochlorines (OCs) in human samples to understand their accumulation and potential health impacts. For instance, a study on human blood monitoring in Japan detailed the contamination and bioaccumulation of OCs, including polychlorinated biphenyls (PCBs) and DDT metabolites, in residents, reflecting the historic use and geographic variation in exposure T. Minh et al., 2006.
3. Investigating Allergic Reactions
Research into allergic reactions caused by chemical compounds, including those similar to 1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide, is also significant. A study reported on allergic contact dermatitis caused by benzophenone-4, a compound used in sunscreens and cosmetics, which shares a focus on the effects of chemicals on human health D. Caruana et al., 2011.
4. Metabolism and Elimination Studies
Understanding the metabolism and elimination kinetics of chemicals, including organochlorines, is crucial for assessing their health risks. Research has examined the accumulation, specific accumulation, and elimination of environmental contaminants like tris(4-chlorophenyl)methane in humans, providing insights into human exposure levels and potential health implications T. Minh et al., 2001.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-25-18-10-12-22(13-11-18)17-8-6-16(7-9-17)21-26(23,24)14-15-4-2-3-5-19(15)20/h2-9,18,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODLKKWLJKDLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


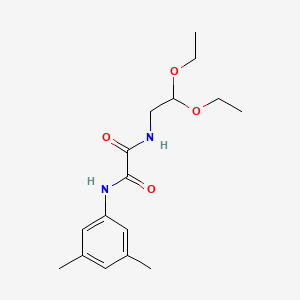
![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)

![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2828407.png)
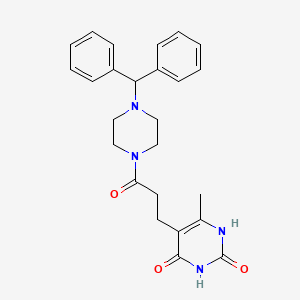
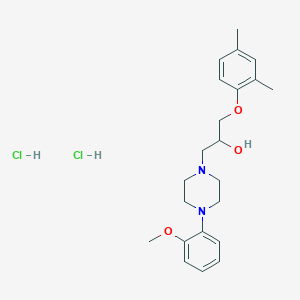
![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
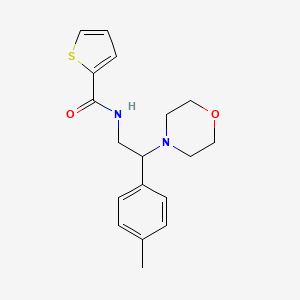
![3-(4-Chlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2828414.png)
![N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2828415.png)
